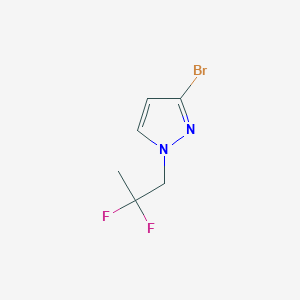

3-Bromo-1-(2,2-difluoropropyl)pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Bromo-1-(2,2-difluoropropyl)pyrazole” is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Physical And Chemical Properties Analysis

“this compound” is a colorless to light brown liquid . Its molecular weight is 225.04 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Material Science

3-Bromo-1-(2,2-difluoropropyl)pyrazole is a compound of interest in the field of chemical synthesis, serving as a precursor or intermediate in the creation of various heterocyclic compounds. Its unique structure allows for the development of novel pyrazole derivatives with potential applications ranging from pharmaceuticals to materials science. For instance, the copper-catalyzed synthesis of 4-trifluoromethyl pyrazoles demonstrates the utility of brominated pyrazole compounds in producing regioselective and high-yield heterocycles under mild conditions, indicating their value in organic synthesis and potential for creating new functional materials (Lu et al., 2019).

Biological Studies and Anticancer Research

The chemical versatility of this compound derivatives also extends to biological applications, particularly in the design of compounds with significant anticancer activities. Research involving the synthesis of pyrazole derivatives and their evaluation against various cancer cell lines demonstrates the potential of these compounds as antiproliferative agents. For example, novel pyrazole derivatives have been shown to possess cytotoxic effects against breast cancer and leukemia cells, indicating their promise as scaffolds for developing new anticancer therapies (Ananda et al., 2016).

Antifungal Activity

The modification of the this compound core structure has led to the creation of compounds with notable antifungal properties. A series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, closely related to the original compound in structure, showed potent antifungal activities against a range of phytopathogenic fungi. This highlights the potential of such derivatives in addressing agricultural challenges and the development of new fungicides (Du et al., 2015).

Electronic and Photophysical Properties

Research into pyrazole derivatives, including those related to this compound, has uncovered their potential in the development of organic electronic devices. The study of phenothiazine and carbazole substituted pyrene-based semiconductors, for example, reveals how the manipulation of pyrazole derivatives can lead to materials with desirable electroluminescent properties, suitable for use in organic light-emitting diodes (OLEDs). Such materials exhibit promising device performance, indicating the broader applicability of pyrazole derivatives in the field of optoelectronics (Salunke et al., 2016).

Direcciones Futuras

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Propiedades

IUPAC Name |

3-bromo-1-(2,2-difluoropropyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrF2N2/c1-6(8,9)4-11-3-2-5(7)10-11/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCVZFIKIIBOLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC(=N1)Br)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2980119.png)

![(1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B2980122.png)

![N-(3-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2980125.png)

![2-[(1-Ethylpyrazol-4-yl)-[(5-methylpyridin-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2980126.png)

![(Z)-2-Cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2980136.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2980138.png)

![Ethyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2980140.png)